Tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate

Description

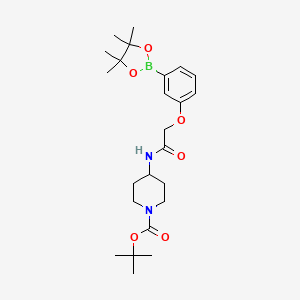

Tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate is a boronic ester-containing compound featuring a piperidine core protected by a tert-butoxycarbonyl (Boc) group. Key structural elements include:

- A piperidine ring substituted at the 4-position with an acetamido-phenoxy-dioxaborolane moiety.

- A phenoxyacetamido linker connecting the piperidine to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, a boronic ester critical for Suzuki-Miyaura cross-coupling reactions .

- The Boc group, which enhances solubility and stability during synthetic workflows .

This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging the boronic ester’s reactivity in bioconjugation and catalytic transformations.

Properties

IUPAC Name |

tert-butyl 4-[[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37BN2O6/c1-22(2,3)31-21(29)27-13-11-18(12-14-27)26-20(28)16-30-19-10-8-9-17(15-19)25-32-23(4,5)24(6,7)33-25/h8-10,15,18H,11-14,16H2,1-7H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYXSUJTCOBLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC3CCN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37BN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Yield Improvement Strategies

Common Side Reactions

-

Protodeboronation: Occurs under acidic or aqueous conditions, mitigated by anhydrous solvents.

-

N-Boc Deprotection: Premature removal of the tert-butyl carbamate in acidic environments.

Analytical Characterization

Critical Data for Validation:

Industrial-Scale Considerations

For large-scale synthesis, cost-effective reagents like B₂pin₂ and recyclable catalysts (e.g., Pd/C) are prioritized. Continuous flow systems improve heat transfer during exothermic steps like lithiation .

Chemical Reactions Analysis

Tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate is known to undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced to yield different reduced forms.

Substitution: The boronate ester group in the compound makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as an important intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and mechanisms, especially those involving boron-containing compounds.

Medicine: It is a key intermediate in the synthesis of drugs, including those targeting specific enzymes and receptors.

Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group is known to form reversible covalent bonds with diols and other nucleophiles, which can modulate the activity of enzymes and receptors. This property is particularly useful in the design of enzyme inhibitors and receptor modulators .

Comparison with Similar Compounds

Key Observations:

Boronic Ester Positioning: The target compound’s boronic ester is attached via a phenoxy-acetamido linker, unlike derivatives with direct phenyl () or cyclopropane () linkages. Compounds with alkyl chains (e.g., 3b in ) lack boronic esters, limiting their utility in cross-coupling reactions .

Biological Activity: Compound 4’ () exhibits antiviral activity due to its thiazole and fluorophenyl substituents, which engage in hydrophobic and π-stacking interactions with viral targets . The target compound’s phenoxy group may similarly enable aromatic interactions, though its biological profile remains unexplored.

Reactivity in Cross-Coupling Reactions

- The target compound’s electron-rich phenoxy group may enhance the boronic ester’s reactivity in Suzuki-Miyaura couplings compared to phenyl- or alkyl-substituted analogs .

- Stability: The acetamido linker’s polarity could mitigate boronic ester hydrolysis in aqueous conditions, a common issue with alkyl-linked derivatives .

Physicochemical Properties

- Solubility: The acetamido and phenoxy groups increase hydrophilicity compared to alkyl-substituted analogs (e.g., 3b) .

- Stability : Boc protection ensures stability during synthesis, while the boronic ester requires anhydrous storage to prevent hydrolysis .

Biological Activity

Tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate is a synthetic compound with potential therapeutic applications. Its structure incorporates a piperidine ring and a boron-containing moiety, which may influence its biological activity. This article reviews the compound's biological properties based on current research findings.

- Molecular Formula : CHBNO

- Molecular Weight : 311.22 g/mol

- CAS Number : 1048970-17-7

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of cancer therapeutics and enzyme inhibition. The presence of the boron atom in its structure suggests potential interactions with biological macromolecules.

Research indicates that compounds with boron-containing moieties can act as enzyme inhibitors or modulators. The specific mechanism of action for this compound involves:

- Inhibition of Matrix Metalloproteinases (MMPs) : MMPs are involved in the degradation of extracellular matrix components and play a role in tumor metastasis. Preliminary studies suggest that this compound exhibits inhibitory effects on MMP-2 and MMP-9, which are critical in cancer progression .

Case Studies

-

In Vitro Studies :

- A study demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines, including MDA-MB-231 (a triple-negative breast cancer cell line), with an IC value indicating potent activity .

- The selectivity index was favorable compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting a potential for reduced toxicity to normal cells .

- In Vivo Studies :

Pharmacokinetics

The pharmacokinetic profile of similar compounds has been assessed, indicating:

- Oral Bioavailability : Compounds structurally related to this one have shown sufficient oral bioavailability (~31.8%), which is critical for therapeutic applications .

- Clearance Rate : Typical clearance rates for related compounds were around 82.7 mL/h/kg, suggesting moderate systemic exposure post-administration .

Safety and Toxicity

Acute toxicity assessments in animal models revealed no significant adverse effects at high doses (up to 2000 mg/kg), indicating a favorable safety profile for further development .

Q & A

Q. What are the key synthetic methodologies for preparing tert-butyl 4-(2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamido)piperidine-1-carboxylate?

The synthesis typically involves coupling reactions between boronate-containing arylphenol derivatives and piperidine intermediates. Key steps include:

- Amide bond formation : Reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with chloroacetyl chloride, followed by coupling to tert-butyl 4-aminopiperidine-1-carboxylate using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .

- Solvent selection : Refluxing in dichloromethane or ethyl acetate to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization to isolate the product .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the piperidine ring, boronate ester, and acetamido linker .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns .

- HPLC or UPLC : For purity assessment (>95% is typical for research-grade material) .

Q. What is the role of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound?

The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions , a critical step in medicinal chemistry for constructing biaryl or heteroaryl motifs. This functional group enhances the compound’s utility as a synthetic intermediate for drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronate ester?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are common catalysts. Screening ligand-catalyst combinations (e.g., XPhos) may improve yields .

- Solvent/base systems : Use toluene/ethanol with aqueous Na₂CO₃ or K₃PO₄ for mild conditions .

- Temperature control : Reactions often proceed at 80–100°C under inert atmospheres. Microwave-assisted synthesis can reduce reaction times .

Q. How do computational methods aid in predicting this compound’s reactivity or biological interactions?

- Density Functional Theory (DFT) : Models electronic properties of the boronate ester to predict coupling efficiency .

- Molecular docking : Screens potential protein targets (e.g., kinases) by simulating interactions with the acetamido-piperidine scaffold .

- Solubility prediction : Tools like COSMO-RS estimate solubility in organic/aqueous mixtures for formulation studies .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent, stoichiometry) identifies critical factors affecting yield .

- Byproduct analysis : LC-MS or in-situ IR monitors intermediate formation to pinpoint side reactions (e.g., boronate ester hydrolysis) .

- Cross-validation : Reproduce literature methods with controlled reagent quality (e.g., anhydrous solvents, fresh catalysts) .

Q. How can solubility challenges be addressed during in vitro assays?

- Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Prodrug derivatization : Temporarily replace the tert-butyl group with hydrophilic protecting groups (e.g., PEG-linked esters) .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Q. What advanced techniques validate target engagement in biological studies?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors (e.g., GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, Kd) of ligand-protein interactions .

- Cryo-EM/X-ray crystallography : Resolves structural details of the compound bound to its target .

Q. How does the piperidine ring conformation influence pharmacological activity?

- Conformational analysis : NMR or X-ray crystallography reveals chair vs. boat configurations, affecting binding pocket compatibility .

- Stereochemistry : Enantiomeric resolution (e.g., chiral HPLC) determines if the (R)- or (S)-form exhibits higher target affinity .

Q. What are best practices for handling and storing this compound to ensure stability?

- Storage : -20°C under argon in amber vials to prevent boronate ester oxidation or hydrolysis .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .

- Stability monitoring : Regular HPLC checks detect degradation products (e.g., free phenol from boronate cleavage) .

Methodological Notes

- Contradiction Management : Cross-reference synthetic protocols from multiple sources (e.g., vs. ) to identify critical variables.

- Advanced Purification : Preparative HPLC with C18 columns resolves closely related impurities in complex syntheses .

- Safety : Consult SDS sheets for hazards (e.g., incompatible with strong oxidizers) and use fume hoods during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.